molecular formula C6H12F2O3S B2379216 4,4-Difluoropentyl methanesulfonate CAS No. 2126179-01-7

4,4-Difluoropentyl methanesulfonate

Cat. No. B2379216
M. Wt: 202.22
InChI Key: GBOCSVPVBRVTKA-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

To a dichloromethane (16.6 mL) solution of {[(3,3-difluorocyclobutyl)methoxy]methyl}benzene (2.40 g, 11.3 mmol), was added dropwise iodotrimethylsilane (2.46 mL, 16.9 mmol) while stirring on ice, and stirred at room temperature for one hour. The reaction mixture was poured into ice-cooled aqueous sodium hydrogencarbonate, extracted with ethyl acetate, and dried over anhydrous magnesium sulfate. To the reaction mixture, were added ice and sodium thiosulfate, extracted with dichloromethane, and dried over anhydrous magnesium sulfate. The mixture was filtered, then the solvent in the filtrate was distilled off under reduced pressure, and the resultant crude product was dissolved in dichloromethane (100 mL), triethylamine (2.02 mL, 14.4 mmol) and methanesulfonyl chloride (1.31 mL, 14.5 mmol) were added while stirring on ice, and stirred at room temperature over one day and night. To the mixture, were added water and ethyl acetate. After thoroughly shaking the mixture, the organic layer was then separated, and the organic layer was washed with brine and dried over anhydrous magnesium sulfate. The mixture was filtered, and then the solvent in the filtrate was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate:n-heptane/ethyl acetate=11/4) to obtain the title compound (2.10 g, 10.49 mmol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.02 mL
Type
reactant
Reaction Step Two
Quantity
1.31 mL
Type
reactant
Reaction Step Two
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
{[(3,3-difluorocyclobutyl)methoxy]methyl}benzene
Quantity
2.4 g
Type
reactant
Reaction Step Five
Quantity
2.46 mL
Type
reactant
Reaction Step Five
Quantity
16.6 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:15])[CH2:5][CH:4]([CH2:6][O:7]CC2C=CC=CC=2)[CH2:3]1.I[Si](C)(C)C.C(=O)([O-])O.[Na+].C(N(CC)CC)C.[CH3:33][S:34](Cl)(=[O:36])=[O:35]>CCCCCCC.C(OCC)(=O)C.C(OCC)(=O)C.O.ClCCl>[CH3:33][S:34]([O:7][CH2:6][CH2:4][CH2:3][C:2]([F:15])([F:1])[CH3:5])(=[O:36])=[O:35] |f:2.3,6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Two
Name
Quantity
2.02 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.31 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Three
Name
n-heptane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
{[(3,3-difluorocyclobutyl)methoxy]methyl}benzene
Quantity
2.4 g
Type
reactant
Smiles
FC1(CC(C1)COCC1=CC=CC=C1)F
Name
Quantity
2.46 mL
Type
reactant
Smiles
I[Si](C)(C)C
Name
Quantity
16.6 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
while stirring on ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
ADDITION
Type
ADDITION
Details
To the reaction mixture, were added ice and sodium thiosulfate
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resultant crude product was dissolved in dichloromethane (100 mL)
STIRRING
Type
STIRRING
Details
while stirring on ice
STIRRING
Type
STIRRING
Details
stirred at room temperature over one day and night
Duration
1 d
STIRRING
Type
STIRRING
Details
After thoroughly shaking the mixture
CUSTOM
Type
CUSTOM
Details
the organic layer was then separated
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the solvent in the filtrate was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (a mixed solvent of n-heptane and ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCCC(C)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.49 mmol
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.